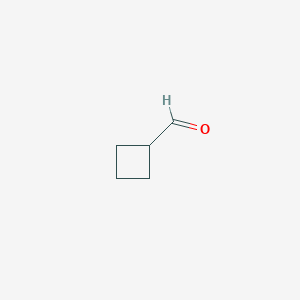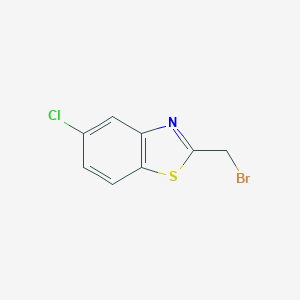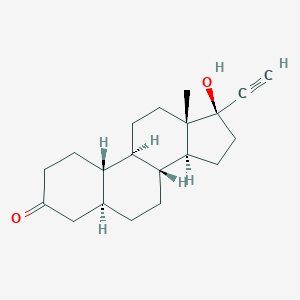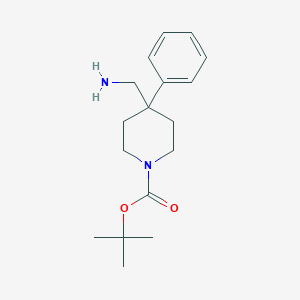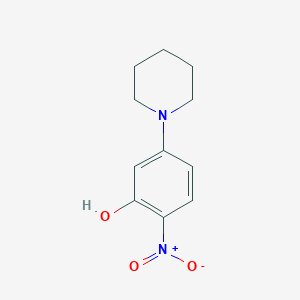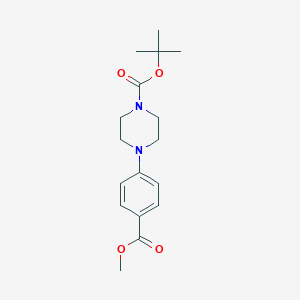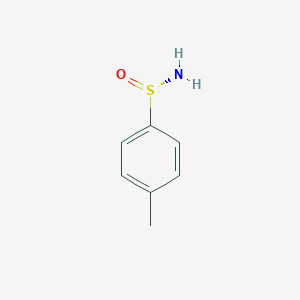
奈比洛尔盐酸盐
概述
描述
科学研究应用
酒石酸钠二水合物在科学研究中具有广泛的应用:
生物学: 用于分子生物学和细胞培养应用中的缓冲液.
医学: 在药物制剂中用作赋形剂.
工业: 用作食品中的乳化剂和粘合剂.
5. 作用机理
酒石酸钠二水合物主要在食品中用作乳化剂和 pH 控制剂。它通过降低油相和水相之间的表面张力来稳定乳液。 在卡尔费休滴定法中,它用作主要标准,因为它具有精确的水分含量,与滴定剂反应以测定样品中的水分含量 .
类似化合物:
酒石酸单钠: 结构相似,但只含有一个钠离子。
酒石酸钾钠: 既含有钾离子,也含有钠离子。
醋酸钠: 另一种用于各种应用的钠盐。
独特性: 酒石酸钠二水合物因其精确的水分含量而独一无二,使其成为卡尔费休滴定法的理想主要标准。 它能够与二价金属离子形成稳定的络合物,这使其与其他类似化合物区分开来 .
作用机制
Target of Action
Nebivolol hydrochloride primarily targets the beta-1 adrenergic receptors . These receptors are predominantly found in the heart and kidneys. When activated, they increase the heart rate, contractility, and renin release, leading to increased blood pressure .
Mode of Action
Nebivolol hydrochloride acts as a selective beta-1 adrenergic receptor antagonist . It blocks these receptors, preventing the binding of catecholamines, hormones that cause the heart to beat harder and faster . By blocking these receptors, nebivolol helps the heart beat more slowly, reducing the heart’s workload .
Pharmacokinetics
Nebivolol hydrochloride’s pharmacokinetic properties include its selective beta-1 adrenergic receptor antagonism and weak beta-2 adrenergic receptor antagonism activity . It has a long duration of action, with effects seen 48 hours after stopping the medication . It also has a wide therapeutic window, with patients generally taking 5-40mg daily .
Action Environment
For instance, diabetic patients should monitor their blood glucose levels as beta blockers like nebivolol may mask signs of hypoglycemia .
生化分析
Biochemical Properties
Nebivolol hydrochloride interacts with beta-1 adrenergic receptors, which are proteins located in the heart . By blocking these receptors, Nebivolol hydrochloride can decrease the heart rate and blood pressure . This interaction is selective, meaning Nebivolol hydrochloride preferentially binds to beta-1 receptors over other types of adrenergic receptors .
Cellular Effects
Nebivolol hydrochloride has a significant impact on various types of cells and cellular processes. It decreases vascular resistance, increases stroke volume and cardiac output, and does not negatively affect left ventricular function . It also influences cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
The mechanism of action of Nebivolol hydrochloride involves blocking beta-1 adrenergic receptors, leading to decreased resting heart rate, exercise heart rate, myocardial contractility, systolic blood pressure, and diastolic blood pressure . This blocking interaction helps the heart beat more slowly and reduces the blood pressure .
Temporal Effects in Laboratory Settings
Nebivolol hydrochloride has a long duration of action, with effects seen up to 48 hours after stopping the medication . It has a wide therapeutic window, with patients generally taking 5-40mg daily .
Dosage Effects in Animal Models
The effects of Nebivolol hydrochloride vary with different dosages in animal models . For instance, in a study conducted on SOD1 G93A mice, Nebivolol hydrochloride delayed motor function deterioration and halted motor neuronal loss in the spinal cord .
Metabolic Pathways
Nebivolol hydrochloride is subject to extensive first-pass metabolism . The major pathway for the metabolism of this drug is catalyzed by CYP2D6 and to a lesser extent by CYP2C19 and CYP3A4 . The main product of this reaction is 4-hydroxynebivolol .
准备方法
合成路线和反应条件: 酒石酸钠二水合物可以通过用氢氧化钠中和酒石酸来合成。反应通常包括将酒石酸溶解在水中,然后逐渐加入氢氧化钠,直到 pH 值达到中性。 然后蒸发溶液以获得结晶产物 .
工业生产方法: 在工业环境中,酒石酸钠二水合物是通过使高纯度酒石酸与碳酸钠或氢氧化钠反应而制得的。 然后对反应混合物进行结晶、过滤和干燥,以获得最终产物 .
化学反应分析
反应类型: 酒石酸钠二水合物经历各种化学反应,包括与金属离子的络合、氧化和还原。 它可以与二价金属离子(如锰、铁、钴、镍、铜和锌)形成络合物 .
常见试剂和条件:
络合: 在水性条件下与金属盐反应形成金属酒石酸络合物。
氧化和还原: 可以参与氧化还原反应,但具体条件和试剂取决于所需的结果。
形成的主要产物:
金属酒石酸络合物: 与金属盐反应时形成。
氧化或还原的酒石酸化合物: 取决于氧化还原条件.
相似化合物的比较
Monosodium Tartrate: Similar in structure but contains only one sodium ion.
Potassium Sodium Tartrate: Contains both potassium and sodium ions.
Sodium Acetate: Another sodium salt used in various applications.
Uniqueness: Sodium tartrate dibasic dihydrate is unique due to its precise water content, making it an ideal primary standard for Karl Fischer titration. Its ability to form stable complexes with bivalent metal ions also sets it apart from other similar compounds .
属性
IUPAC Name |
(1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F2NO4.ClH/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22;/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2;1H/t17-,18-,21-,22+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEXHQAEWHKGCW-BIISKSHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)F)O[C@H]1[C@H](CNC[C@@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClF2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049065 | |
| Record name | rac Nebivolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152520-56-4, 169293-50-9 | |
| Record name | 2H-1-Benzopyran-2-methanol, α,α′-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-, hydrochloride (1:1), (αR,α′R,2R,2′S)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152520-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rac Nebivolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1RS, 1â??RS)-1, 1â??-[(2RS, 2â??SR)-bis(6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-yl)]-2, 2â??-iminodiethanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1RS,1'RS)-1,1'-[(2RS,2'SR)-bis(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)]- 2,2'-iminodiethanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details


Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-DIAZABICYCLO[2.2.1]HEPT-2-ENE,4-METHYL-1-(PENT-4-EN-1-YL)-](/img/structure/B128955.png)
